molecular formula C19H17N5OS B2643593 3-(4-methoxyphenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-75-8

3-(4-methoxyphenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2643593
CAS No.: 863500-75-8
M. Wt: 363.44
InChI Key: QNBPGLUBKRABBT-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, a heterocyclic scaffold known for its pharmacological versatility. Its structure features:

  • 3-position substitution: A 4-methoxyphenyl group, which enhances lipophilicity and may influence receptor binding .
  • Core: The triazolopyrimidine core imparts rigidity and π-stacking capabilities, critical for interactions with biological targets like adenosine receptors .

This compound’s molecular formula is C20H19N5OS, with a molecular weight of 377.47 g/mol. Its synthesis typically involves thionation at the 7-position using phosphorus pentasulfide or nucleophilic substitution with thiols .

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-(1-phenylethylsulfanyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c1-13(14-6-4-3-5-7-14)26-19-17-18(20-12-21-19)24(23-22-17)15-8-10-16(25-2)11-9-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBPGLUBKRABBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H17N5OS
  • Molecular Weight : 363.4 g/mol
  • CAS Number : 863500-75-8

The unique structural features of this compound include the triazole and pyrimidine rings, which contribute to its biological activity. The presence of the methoxyphenyl and phenylethylthio groups enhances its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Research indicates that compounds featuring the triazole moiety exhibit significant anticancer activity. For instance, derivatives of triazole have been synthesized and tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity. In a study involving the substitution of amide bonds with triazole rings, it was found that these modifications can lead to improved potency against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines .

CompoundCell LineIC50 (µM)
Parent CompoundU-8741 ± 3
Triazole DerivativeU-879.6 ± 0.7
Parent CompoundMDA-MB-231Not specified
Triazole DerivativeMDA-MB-231Higher than parent

Antioxidant Activity

The antioxidant potential of 3-(4-methoxyphenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has also been explored. Compounds related to this structure demonstrated significant radical scavenging activity in DPPH assays, indicating their potential as antioxidants .

Synthesis Strategies

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Triazole Ring : This can be achieved through click chemistry techniques that couple azides with alkynes.
  • Pyrimidine Synthesis : Various methods exist for synthesizing pyrimidine derivatives which can be incorporated into the final product.
  • Functional Group Modifications : The introduction of methoxy and thio groups enhances biological activity and solubility.

Study on Anticancer Activity

A notable study synthesized several derivatives of the compound and evaluated their effects on cancer cell lines using MTT assays. The results indicated that modifications to the triazole ring structure significantly influenced anticancer potency .

Research on Antioxidant Effects

In another investigation focusing on antioxidant properties, several derivatives were tested for their ability to scavenge free radicals. The findings revealed that some derivatives exhibited antioxidant activities exceeding those of established antioxidants like ascorbic acid .

Comparison with Similar Compounds

Structural Analogues with Varying 3- and 7-Position Substituents

Table 1: Key Structural and Functional Comparisons
Compound Name (Substituents) Molecular Formula Key Features Biological Activity/Properties References
Target Compound : 3-(4-Methoxyphenyl)-7-((1-phenylethyl)thio)-3H-triazolo[4,5-d]pyrimidine C20H19N5OS - 4-Methoxyphenyl (electron-donating) enhances solubility
- Phenylethylthio increases hydrophobicity
Potential adenosine receptor modulation
3-Benzyl-7-(piperazin-1-yl)-5-(propylthio)-3H-triazolo[4,5-d]pyrimidine () C20H21N7S - Piperazine improves water solubility
- Propylthio enhances metabolic stability
Selective kinase inhibition, 90% yield
3-(4-Fluorophenyl)-7-(piperazin-1-yl)-3H-triazolo[4,5-d]pyrimidine HCl () C14H15ClFN7 - Fluorophenyl increases electronegativity
- Piperazine HCl salt enhances bioavailability
Adenosine A2A receptor antagonist (98% purity)
7-(1,3-Benzoxazol-2-ylsulfanyl)-3-benzyl-3H-triazolo[4,5-d]pyrimidine () C17H12N6OS2 - Benzoxazole sulfanyl group introduces fluorescence
- Benzyl enhances membrane permeability
Xanthine oxidase (XDH) inhibitor (IC50: 40 μM)
3-(4-Methoxyphenyl)-3,6-dihydro-7H-triazolo[4,5-d]pyrimidin-7-one () C11H9N5O2 - 7-ketone group reduces steric bulk
- Retains low toxicity (common in 3-substituted triazolopyrimidines)
Antagonist of adenosine receptors

Functional Group Impact on Pharmacokinetics

  • 3-Position Modifications :
    • 4-Methoxyphenyl (target compound): Balances lipophilicity and solubility, favoring blood-brain barrier penetration .
    • Benzyl/4-Fluorophenyl (): Increase target selectivity but may reduce metabolic stability due to higher halogen content .
  • 7-Position Modifications :
    • (1-Phenylethyl)thio (target compound): Enhances binding to hydrophobic enzyme pockets (e.g., kinases) but may increase CYP450-mediated oxidation .
    • Piperazinyl (): Improves water solubility and oral bioavailability via salt formation .
    • Thiol/Thione (): Increases reactivity with cysteine residues in enzymes, improving inhibitory potency .

Biological Activity

The compound 3-(4-methoxyphenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article presents a detailed examination of its biological activity, focusing on its antioxidant and anticancer properties.

Antioxidant Activity

Recent studies have demonstrated that derivatives of triazolopyrimidine exhibit significant antioxidant properties. The antioxidant activity of related compounds was evaluated using the DPPH radical scavenging method. For instance, compounds derived from 3-(4-methoxyphenyl)amino exhibited antioxidant capabilities that were approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant .

Anticancer Activity

The anticancer potential of This compound has been assessed through various in vitro studies against human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). The results indicated that this compound exhibits substantial cytotoxicity towards these cancer cell lines.

Case Studies

  • MTT Assay Results
    • The MTT assay was employed to evaluate the cell viability of treated cancer cell lines. The IC50 values for this compound were found to be significantly lower than those for standard chemotherapeutic agents like Cisplatin.
    • In one study, certain derivatives showed IC50 values of 17.83 μM against MDA-MB-231 cells and 19.73 μM against MCF-7 cells, indicating a potent antiproliferative effect compared to Cisplatin's IC50 of 38.6 μM .
  • Mechanism of Action
    • The mechanism by which this compound induces cytotoxicity involves apoptosis and the disruption of cellular proliferation pathways. Further investigations are underway to elucidate specific protein targets and signaling pathways affected by the compound.

Comparative Biological Activity Table

CompoundIC50 (μM)Cell LineReference
This compound17.83MDA-MB-231
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H...21.00U-87
Cisplatin38.6MDA-MB-231

Q & A

Q. Table 1: Comparison of Reaction Conditions

StepReagents/CatalystsSolventYieldReference
DiazotizationNaNO₂, HClH₂O/EtOH81%
Stille CouplingPd(PPh₃)₂Cl₂, Bu₃Sn-furylDMF90%
Oxidative CyclizationNaOClEtOH73%

Basic Question: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for triazole/pyrimidine rings) and methoxy groups (δ ~3.8 ppm) .
    • ¹³C NMR : Carbons in triazolopyrimidine cores resonate at δ 150–160 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₁₈N₅OS requires exact mass 372.1084).
  • X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., used single-crystal analysis to confirm fused-ring geometry).

Basic Question: How is the compound screened for preliminary biological activity?

Methodological Answer:

  • Antiplatelet Assays : Measure inhibition of ADP-induced platelet aggregation (e.g., used human platelet-rich plasma).
  • Antibacterial Screening : Test against Gram-positive/negative strains via MIC determinations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 and A549 in ).

Q. Table 2: Representative Biological Data

Activity TypeModel SystemIC₅₀/MICReference
AntiplateletHuman platelets2.5 µM
AnticancerMCF-7 cells15 µM
AntibacterialE. coli32 µg/mL

Advanced Question: How are structure-activity relationships (SAR) studied for this scaffold?

Methodological Answer:

  • Substituent Variation :
    • Thioether group : Replace (1-phenylethyl)thio with furyl () or glucosylthio () to modulate hydrophobicity.
    • Methoxy position : Compare 4-methoxyphenyl vs. 3-methoxy analogs () for electronic effects.
  • Biological Testing : Correlate substituent changes with activity shifts (e.g., furyl groups in improved antibacterial potency).

Advanced Question: What computational strategies predict target binding modes?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with purinergic receptors (e.g., P2Y₁₂ for antiplatelet activity).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field).
  • QSAR Models : Train on IC₅₀ data to predict bioactivity of novel analogs .

Advanced Question: How can contradictory yield data in literature be resolved?

Methodological Answer:

  • Variable Analysis : Test hypotheses via controlled experiments:
    • Catalyst loading : used 5 mol% Pd(PPh₃)₂Cl₂ vs. 2 mol% in other studies.
    • Oxygen sensitivity : Nitrogen atmosphere () prevents oxidation side reactions.
  • Design of Experiments (DoE) : Apply factorial designs to isolate critical factors (e.g., temperature × solvent interactions).

Advanced Question: What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

  • Glycosylation : Introduce acetylated sugar moieties () to shield labile thioether bonds.
  • Deuterium Labeling : Replace metabolically vulnerable hydrogens (e.g., benzylic positions) with deuterium .
  • Prodrug Design : Mask polar groups (e.g., convert hydroxyls to esters) for enhanced bioavailability.

Advanced Question: What challenges arise in X-ray crystallography of triazolopyrimidines?

Methodological Answer:

  • Crystal Growth : Use slow evaporation from DCM/hexane () or vapor diffusion.
  • Disorder Mitigation : Low-temperature (100 K) data collection reduces thermal motion artifacts.
  • Data Interpretation : Resolve π-stacking interactions (common in fused heterocycles) via SHELXL refinement .

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